N-[4-chloro-3-(trifluoromethyl)phenyl]-N'-(3-fluorophenyl)urea
Overview
Description
N-[4-chloro-3-(trifluoromethyl)phenyl]-N’-(3-fluorophenyl)urea is a chemical compound characterized by the presence of both chloro and trifluoromethyl groups on one phenyl ring and a fluorine atom on the other phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-chloro-3-(trifluoromethyl)phenyl]-N’-(3-fluorophenyl)urea typically involves the reaction of 4-chloro-3-(trifluoromethyl)aniline with 3-fluoroaniline in the presence of a suitable coupling agent. Commonly used coupling agents include carbodiimides such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide (DMF) under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can make the industrial production more sustainable .
Chemical Reactions Analysis
Types of Reactions
N-[4-chloro-3-(trifluoromethyl)phenyl]-N’-(3-fluorophenyl)urea can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can be used in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) for substitution reactions, and oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) for oxidation and reduction reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic aromatic substitution can yield various substituted derivatives, while oxidation and reduction can lead to different functionalized compounds .
Scientific Research Applications
N-[4-chloro-3-(trifluoromethyl)phenyl]-N’-(3-fluorophenyl)urea has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of N-[4-chloro-3-(trifluoromethyl)phenyl]-N’-(3-fluorophenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- 3-(Trifluoromethyl)benzylamine
- 4-Chlorobenzylamine
- 4-Fluorobenzylamine
Uniqueness
N-[4-chloro-3-(trifluoromethyl)phenyl]-N’-(3-fluorophenyl)urea is unique due to the presence of both chloro and trifluoromethyl groups on one phenyl ring and a fluorine atom on the other phenyl ring. This unique combination of substituents imparts specific chemical and physical properties to the compound, making it valuable for various applications .
Properties
IUPAC Name |
1-[4-chloro-3-(trifluoromethyl)phenyl]-3-(3-fluorophenyl)urea | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClF4N2O/c15-12-5-4-10(7-11(12)14(17,18)19)21-13(22)20-9-3-1-2-8(16)6-9/h1-7H,(H2,20,21,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJIBDUUIRRAAQS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)NC(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClF4N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.68 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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